molecular formula C20H21NO6 B12469312 2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B12469312
M. Wt: 371.4 g/mol
InChI Key: YHVSKTNYQFOFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both methoxy and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 3-methoxyphenylacetic acid with 4-methoxyphenyl isocyanate under reflux conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s methoxy and carbamoyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-(4-methoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C20H21NO6/c1-25-16-8-6-15(7-9-16)21-19(23)10-11-20(24)27-13-18(22)14-4-3-5-17(12-14)26-2/h3-9,12H,10-11,13H2,1-2H3,(H,21,23)

InChI Key

YHVSKTNYQFOFPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.